molecular formula C16H13NO3 B14132982 6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 943993-99-5

6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14132982
CAS No.: 943993-99-5
M. Wt: 267.28 g/mol
InChI Key: BLEUOEWJFLTGAV-UHFFFAOYSA-N
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Description

6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one is an organic compound that belongs to the class of benzoxazinones This compound is characterized by a benzoxazine ring fused with a phenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of 2-aminophenol with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazinone ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoxazinone ring to benzoxazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of benzoxazine derivatives.

    Substitution: Introduction of substituents such as halogens, nitro groups, or alkyl groups on the phenyl ring.

Scientific Research Applications

6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4H-pyrans: These compounds share a similar heterocyclic structure but differ in their chemical properties and reactivity.

    2,2’-bipyridyl derivatives: These compounds are used in various applications, including as ligands in coordination chemistry.

Uniqueness

6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific benzoxazinone structure, which imparts distinct chemical reactivity and potential biological activities

Properties

CAS No.

943993-99-5

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

6-(2-phenylacetyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C16H13NO3/c18-14(8-11-4-2-1-3-5-11)12-6-7-15-13(9-12)17-16(19)10-20-15/h1-7,9H,8,10H2,(H,17,19)

InChI Key

BLEUOEWJFLTGAV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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